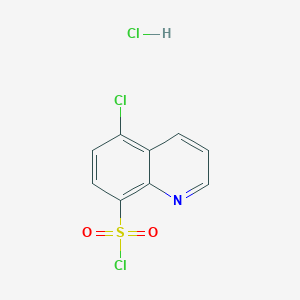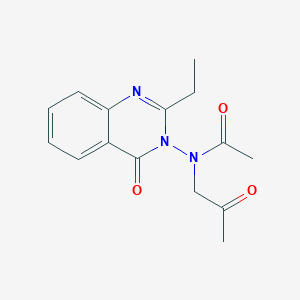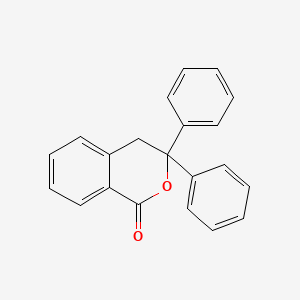
5-Chloroquinoline-8-sulfonyl chloride hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorure de 5-chloroquinoléine-8-sulfonyle, chlorhydrate est un composé chimique de formule moléculaire C9H6Cl3NO2S et d'un poids moléculaire de 298,57 g/mol Ce composé est principalement utilisé dans la recherche et le développement, en particulier dans les domaines de la chimie et de la biologie
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorure de 5-chloroquinoléine-8-sulfonyle, chlorhydrate implique généralement la chloration de dérivés de quinoléine suivie d'une sulfonylation. Les conditions de réaction nécessitent souvent l'utilisation d'agents chlorants tels que le chlorure de thionyle ou le pentachlorure de phosphore, et d'agents sulfonylant comme le trioxyde de soufre ou l'acide chlorosulfonique. La réaction est généralement réalisée à des températures contrôlées et en présence de solvants tels que le dichlorométhane ou le chloroforme .
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions de réaction pour garantir un rendement et une pureté élevés. Le composé est ensuite purifié par des techniques de cristallisation ou de distillation et stocké dans des conditions spécifiques pour maintenir sa stabilité .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorure de 5-chloroquinoléine-8-sulfonyle, chlorhydrate subit divers types de réactions chimiques, notamment :
Réactions de substitution : Ce composé peut participer à des réactions de substitution nucléophile où le groupe chlorure de sulfonyle est remplacé par d'autres nucléophiles.
Oxydation et réduction : Il peut subir des réactions d'oxydation et de réduction, bien que celles-ci soient moins courantes que les réactions de substitution.
Réactifs et conditions courants
Nucléophiles : Les nucléophiles courants utilisés dans les réactions de substitution comprennent les amines, les alcools et les thiols.
Solvants : Les réactions sont généralement effectuées dans des solvants tels que le dichlorométhane, le chloroforme ou le diméthylsulfoxyde.
Catalyseurs : Des catalyseurs tels que la pyridine ou la triéthylamine peuvent être utilisés pour faciliter les réactions.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent du type de nucléophile utilisé. Par exemple, lorsqu'il est réagi avec des amines, le produit est un dérivé de sulfonamide. L'hydrolyse conduit à la formation d'acides sulfoniques .
Applications De Recherche Scientifique
Le chlorure de 5-chloroquinoléine-8-sulfonyle, chlorhydrate a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique, en particulier dans la formation de dérivés de sulfonamide.
Biologie : Le composé est utilisé dans l'étude de l'inhibition enzymatique et de la modification des protéines.
Industrie : Le composé est utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du chlorure de 5-chloroquinoléine-8-sulfonyle, chlorhydrate implique sa capacité à réagir avec les nucléophiles, conduisant à la formation de dérivés de sulfonamide ou d'acide sulfonique. Les cibles moléculaires et les voies impliquées dépendent de l'application spécifique et du type de nucléophile utilisé. Dans les systèmes biologiques, il peut modifier les protéines en réagissant avec les résidus d'acides aminés, inhibant ainsi l'activité enzymatique ou modifiant la fonction des protéines .
Mécanisme D'action
The mechanism of action of 5-Chloroquinoline-8-sulfonyl chloride hydrochloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide or sulfonic acid derivatives. The molecular targets and pathways involved depend on the specific application and the type of nucleophile used. In biological systems, it can modify proteins by reacting with amino acid residues, thereby inhibiting enzyme activity or altering protein function .
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 5-chloroquinoléine-8-sulfonique
- Fluorure de 5-chloroquinoléine-8-sulfonyle
- Bromure de 5-chloroquinoléine-8-sulfonyle
Unicité
Le chlorure de 5-chloroquinoléine-8-sulfonyle, chlorhydrate est unique en raison de sa réactivité spécifique et des types de réactions qu'il peut subir. Comparé à ses analogues, il est plus réactif envers les nucléophiles, ce qui en fait un réactif précieux en synthèse organique et en recherche .
Propriétés
Formule moléculaire |
C9H6Cl3NO2S |
|---|---|
Poids moléculaire |
298.6 g/mol |
Nom IUPAC |
5-chloroquinoline-8-sulfonyl chloride;hydrochloride |
InChI |
InChI=1S/C9H5Cl2NO2S.ClH/c10-7-3-4-8(15(11,13)14)9-6(7)2-1-5-12-9;/h1-5H;1H |
Clé InChI |
BLZJXCOOCDDNJI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)Cl)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester](/img/structure/B11836128.png)




![4-Chloro-2-phenyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11836177.png)

![2-{2-[(Naphthalen-1-yl)methyl]phenoxy}acetamide](/img/structure/B11836187.png)




![Methyl 4-chloro-2-methylthieno[3,2-C]quinoline-6-carboxylate](/img/structure/B11836210.png)

